REACTION_CXSMILES
|
C([O:8][C:9](=[O:17])[CH2:10][NH:11][C:12](=[O:16])[C:13]([CH3:15])=[O:14])C1C=CC=CC=1>O>[C:12]([NH:11][CH2:10][C:9]([OH:17])=[O:8])(=[O:16])[C:13]([CH3:15])=[O:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(CNC(C(=O)C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after warming
|
Type
|
WASH
|
Details
|
washing
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
evaporation, precipitation
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
drying again
|
Type
|
ADDITION
|
Details
|
The pyruvyl-glycine benzyl ester is then charged in a hydrogen pressure vessel in a solvent
|
Type
|
FILTRATION
|
Details
|
following filtering
|
Type
|
CONCENTRATION
|
Details
|
concentration, precipitation
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
drying there
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)C)(=O)NCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |